molecular formula C16H21N3OS B2499453 N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide CAS No. 1259196-71-8

N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide

Cat. No. B2499453
CAS RN: 1259196-71-8
M. Wt: 303.42
InChI Key: PMQYIXWQZNNZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA transaminase is responsible for the breakdown of GABA. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide acts by inhibiting GABA transaminase, which leads to an increase in GABA levels. This increase in GABA levels can have a variety of effects on the central nervous system, including reducing neuronal excitability and increasing inhibition.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels. This increase in GABA levels can lead to a variety of effects, including reduced neuronal excitability, increased inhibition, and reduced seizure activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the effects of GABA transaminase inhibition in vitro and in vivo. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide. One area of interest is the use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and/or increased potency. Finally, there is interest in using this compound as a tool for studying the role of GABA transaminase in health and disease.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide involves several steps, including the preparation of the starting materials and the coupling of the pyrrolidine and thiophene moieties. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide has been studied extensively in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior. In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(11-17,12-6-7-12)18-15(20)10-19-8-2-4-13(19)14-5-3-9-21-14/h3,5,9,12-13H,2,4,6-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYIXWQZNNZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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